(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 2-iodoacetophenone as the starting material.
Reduction: The carbonyl group of 2-iodoacetophenone is reduced to form the corresponding alcohol.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: This compound has a similar structure but with a fluorine atom instead of an amino group.
2-Amino-2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom instead of an iodine atom.
Uniqueness
(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The combination of the amino and hydroxyl groups also allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI Key |
CWLIBAOBIAUKPM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)I |
Origin of Product |
United States |
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